molecular formula C12H9N3O B070917 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile CAS No. 183500-37-0

4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile

Cat. No. B070917
M. Wt: 211.22 g/mol
InChI Key: AMUOEEKBBOOOCV-UHFFFAOYSA-N
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Description

"4-(5-Formyl-imidazol-1-ylmethyl)-ben


Scientific Research Applications

  • Fluorescent Chemosensors for Cyanide and Mercury Ions : Imidazole derivatives, including those similar to "4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile", have been explored as reversible luminescent sensors for detecting cyanide and mercury ions. These compounds exhibit specific sensing towards CN- ions, leading to fluorescence quenching and are reusable for multiple cycles (Emandi, Flanagan, & Senge, 2018).

  • Anti-inflammatory and Analgesic Activities : Imidazole derivatives, including those structurally related to "4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile", have been synthesized and tested for their in vivo analgesic and anti-inflammatory activities. These compounds showed increased anti-inflammatory and analgesic activity with certain substitutions (Jadhav et al., 2008).

  • Coordination Polymers and Photoluminescence : Various studies have explored the use of imidazole derivatives, similar to "4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile", in the construction of coordination polymers. These compounds have shown interesting structural characteristics, photoluminescence, and magnetic properties (Aijaz, Sañudo, & Bharadwaj, 2011).

  • Synthesis of Fluorophores with an Imidazole Core : Research on y-shaped fluorophores based on imidazole cores, including compounds related to "4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile", have been conducted. These compounds exhibit excellent photostabilities and intense emission maxima in the visible spectrum (Ozturk et al., 2012).

  • Farnesyltransferase Inhibitors for Antitumor Activity : Certain imidazole derivatives, structurally similar to "4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile", have been investigated as farnesyltransferase inhibitors with potential antitumor activity. These compounds have demonstrated cellular activity and have been advanced into clinical trials (Hunt et al., 2000).

properties

IUPAC Name

4-[(5-formylimidazol-1-yl)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c13-5-10-1-3-11(4-2-10)7-15-9-14-6-12(15)8-16/h1-4,6,8-9H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMUOEEKBBOOOCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC=C2C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30442752
Record name 4-[(5-formylimidazol-1-yl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile

CAS RN

183500-37-0
Record name 4-[(5-Formyl-1H-imidazol-1-yl)methyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183500-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-((5-Formyl-1H-imidazol-1-yl)methyl)benzonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183500370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(5-formylimidazol-1-yl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-((5-FORMYL-1H-IMIDAZOL-1-YL)METHYL)BENZONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63M9BY29L9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of the alcohol from Step D (21.5 g, 101 mmol) in 500 mL of DMSO at room temperature was added triethylamine (56 mL, 402 mmol), then SO3-pyridine complex (40.5 g, 254 mmol). After 45 minutes, the reaction was poured into 2.5 L of EtOAc, washed with water (4×1 L) and brine, dried (Na2SO4), filtered, and concentrated in vacuo to provide the aldehyde as a white powder which was sufficiently pure for use in a subsequent step without further purification.
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
56 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 L
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of the alcohol from Step D (21.5 g, 101 mmol) in 500 ml, of DMSO at room temperature was added triethylamine (56 mL, 402 mmol), then SO3 -pyridine complex (40.5 g, 254 mmol). After 45 minutes, the reaction was poured into 2.5 L of EtOAc, washed with water (4×1 L) and brine, dried (Na2SO4), filtered, and concentrated in vacuo to provide the aldehyde as a white powder which wits sufficiently pure for use in the next step without further purification.
Quantity
21.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
56 mL
Type
reactant
Reaction Step One
Name
Quantity
2.5 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Lannuzel, M Lamothe, P Schambel… - Bioorganic & medicinal …, 2003 - Elsevier
Starting from a FPP analogue with nanomolar inhibitory activity against isolated FPTase, yet lacking activity in cellular assays, structural modifications were performed to enhance …
Number of citations: 6 www.sciencedirect.com

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